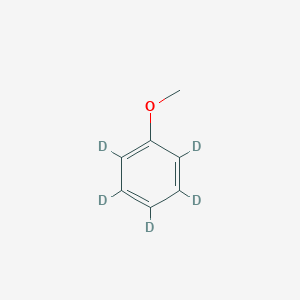

Methoxy(benzene-d5)

Übersicht

Beschreibung

Methoxy(benzene-d5), also known as Anisole, is an organic compound with the formula CH3OC6H5 . It is a colorless liquid with a smell reminiscent of anise seed . Many of its derivatives are found in natural and artificial fragrances . The compound is mainly made synthetically and is a precursor to other synthetic compounds .

Synthesis Analysis

Methoxybenzene can be prepared by the Williamson ether synthesis . Sodium phenoxide is reacted with a methyl halide to yield anisole . The methoxybenzene molecule is referred to as 1,3,5-trimethoxybenzene when it has methoxy groups in positions 1, 3, and 5 .

Molecular Structure Analysis

Anisole, commonly known as methoxybenzene, has the molecular formula CH3OC6H5 . It does not have an odor, but it has the appearance of anise seed, and some of its derivatives are utilized in fragrances, both natural and artificial .

Chemical Reactions Analysis

Anisole undergoes electrophilic aromatic substitution reaction at a faster speed than benzene . The methoxy group is an ortho/para directing group, which means that electrophilic substitution preferentially occurs at these three sites . The enhanced nucleophilicity of anisole vs. benzene reflects the influence of the methoxy group, which renders the ring more electron-rich .

Physical And Chemical Properties Analysis

Methoxy(benzene-d5) has a molecular weight of 113.17 g/mol . It is a colorless liquid .

Wissenschaftliche Forschungsanwendungen

Dakin Oxidation Reaction Mechanism Study

Scientific Field

Wood Science and Technology

Application Summary

Methoxy(benzene-d5) is used in the theoretical study of the Dakin oxidation reaction mechanism. This reaction is an oxidation-reduction process that converts aryl-aldehyde or aryl-ketone into dihydric phenol using alkaline hydrogen peroxide .

Methods of Application

The reaction mechanism was thoroughly investigated using density functional theory (DFT). The potential energy surface information for twelve possible channels was obtained at B3LYP/6–311+G (d,p) level based on the geometry optimization together with the frequency calculation of the stationary points .

Results or Outcomes

The calculated results revealed that the rearrangement reaction of quinone structure primarily involves ring-forming and ring-opening of epoxy group, the ring-forming on O and C of benzene ring and ring-opening on C and C of benzene ring. The energy barriers of Dakin reaction decrease with an increase in the number of methoxy groups in lignin model compounds .

Reactions of Methoxy Species with Benzene and Cyclohexane

Scientific Field

Catalysis Science & Technology

Application Summary

Methoxy(benzene-d5) is used in the study of the reaction mechanisms of methoxy species with benzene and cyclohexane over H-ZSM-5 zeolites .

Methods of Application

The first-step reaction mechanisms of d3-methoxy (OCD3) species on H-ZSM-5 zeolite with benzene and cyclohexane were directly observed by infrared (IR) spectroscopy .

Results or Outcomes

Only toluene was produced in the gas phase at the beginning, simultaneous with the consumption of methoxy species on the surface at 473 K .

Color Tunable Room Temperature Phosphorescence

Scientific Field

Chemistry

Application Summary

Methoxy(benzene-d5) is used in the study of color-tunable room temperature phosphorescence (RTP) with 1-benzoylacetonate derivatives .

Methods of Application

The methoxy groups can be used to alter the energy levels of the dye, or induce geometry changes (e.g. twisting) to disrupt conjugation .

Results or Outcomes

In this study, color-tunable RTP (450-570 nm) is achieved with 1-benzoylacetonate derivatives by varying the number and position of methoxy groups on the benzene ring .

Metabolite in Plant Life

Scientific Field

Plant Biology

Application Summary

Methoxy(benzene-d5) is used in the study of plant metabolites. The 1,2,3-trimethoxybenzene molecule has methoxy groups in place of the benzene at positions 1, 2, and 3 .

Methods of Application

The primary role it plays in the world is that of a metabolite in plant life. It is common knowledge that Tetrapanax papyrifer has a naturally occurring component of 1,2,3-trimethoxybenzene .

Results or Outcomes

This study provides insights into the metabolic pathways of plants and can be used to further understand the role of methoxy groups in plant life .

Synthesis of Dihydric Phenols

Scientific Field

Organic Chemistry

Application Summary

Methoxy(benzene-d5) is used in the synthesis of dihydric phenols through the Dakin reaction .

Methods of Application

The Dakin reaction is an oxidation-reduction reaction converting aryl-aldehyde or aryl-ketone into dihydric phenol using alkaline hydrogen peroxide .

Results or Outcomes

Experimental results demonstrated that p-hydroxybenzaldehyde (HAL) was a suitable substrate for Dakin reaction, with hydroquinone obtained in a high yield of 98%, while the yields of vanillin (VAL) and syringaldehyde (SAL) were 90% and 85%, respectively .

Methylation Mechanisms of Methoxy Species

Scientific Field

Physical Chemistry

Application Summary

Methoxy(benzene-d5) is used in the study of methylation mechanisms of methoxy species .

Results or Outcomes

The presence of different methylation mechanisms of methoxy species is confirmed; the CD3 unit reacted with benzene as in the cases of amines and dimethyl ether, but the CD2 unit reacted with cyclohexane and light olefins, leaving one of the deuterium atoms on the zeolite .

Safety And Hazards

Zukünftige Richtungen

Anisole is a standard reagent of both practical and pedagogical value . It is a precursor to other synthetic compounds . The methoxy group strongly affects the pi cloud of the ring as a mesomeric electron donor, more so than as an inductive electron withdrawing group despite the electronegativity of the oxygen . This makes it a valuable compound in various chemical reactions and processes .

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXTESZEPMUJZ-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480547 | |

| Record name | Methoxy(benzene-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxy(benzene-d5) | |

CAS RN |

50629-14-6 | |

| Record name | Methoxy(benzene-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50629-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

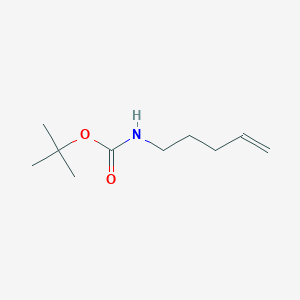

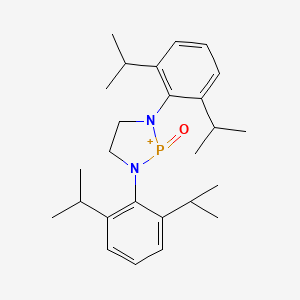

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)